Product packaging for 1-[2-(phenylsulfonyl)ethyl]piperidine(Cat. No.:CAS No. 1213-43-0)

1-[2-(phenylsulfonyl)ethyl]piperidine

Cat. No.: B5714323
CAS No.: 1213-43-0
M. Wt: 253.36 g/mol
InChI Key: DFPJBDGZXJEILK-UHFFFAOYSA-N
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Description

1-[2-(Phenylsulfonyl)ethyl]piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a privileged scaffold in drug discovery, substituted with a phenylsulfonylethyl chain. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The phenylsulfonyl moiety is a common functional group in compounds with diverse biological activities. Related sulfonyl-containing piperidine compounds are frequently investigated for their potential biological activities, including serving as key intermediates in the synthesis of more complex molecules . For instance, research into 1,3,4-oxadiazole-bearing compounds incorporating a sulfonyl-piperidine component has demonstrated moderate to promising antibacterial properties against Gram-positive and Gram-negative bacteria . This suggests that this compound may hold value as a building block (synthon) for researchers developing novel pharmacologically active agents, particularly in antibacterial and central nervous system (CNS) drug discovery where piperidines are prevalent . This product is intended for research and development purposes only. Intended Use and Disclaimer: This product is provided 'As Is' for laboratory research and analysis. It is strictly for use by qualified professionals. All statements and technical information are provided for informational purposes only and are not intended to be a warranty. BLD PHARM does not guarantee the accuracy or completeness of the information. The researcher assumes all risks and liabilities associated with the handling and use of this material. NOT FOR HUMAN OR VETERINARY USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2S B5714323 1-[2-(phenylsulfonyl)ethyl]piperidine CAS No. 1213-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-17(16,13-7-3-1-4-8-13)12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPJBDGZXJEILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288382
Record name 1-[2-(Phenylsulfonyl)ethyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213-43-0
Record name 1-[2-(Phenylsulfonyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Phenylsulfonyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Phenylsulfonyl Ethyl Piperidine and Its Core Structural Analogues

Retrosynthetic Analysis of the 1-[2-(Phenylsulfonyl)ethyl]piperidine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis can be approached by considering disconnections at the piperidine (B6355638) ring or the sulfonyl side chain.

Disconnection Strategies for the Piperidine Ring System

The piperidine ring is a common motif in many pharmaceuticals and natural products. mdpi.com Its synthesis can be achieved through various cyclization strategies. A common retrosynthetic disconnection of the piperidine ring in the target molecule involves breaking one of the C-N bonds. This leads to a linear precursor, which can then be cyclized. For instance, intramolecular reductive amination of an amino-aldehyde or amino-ketone is a widely used method. mdpi.com Another approach involves the cyclization of a dihalide with a primary amine.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the six-membered ring system, although this is generally more complex for simple saturated piperidines. mdpi.com For the specific target, building the piperidine ring from scratch is a less direct approach than attaching the side chain to a pre-existing piperidine ring.

Approaches to the Sulfonyl-Containing Side Chain

The most logical retrosynthetic disconnections for this compound involve the bond between the piperidine nitrogen and the ethyl linker, or the bond between the ethyl linker and the phenylsulfonyl group.

C-N Bond Disconnection: Breaking the bond between the piperidine nitrogen and the ethyl group is a very common and efficient strategy. This leads to two key synthons: a piperidine nucleophile and a 2-(phenylsulfonyl)ethyl electrophile. The corresponding synthetic equivalents would be piperidine and a molecule such as 2-chloroethyl phenyl sulfone or phenyl vinyl sulfone.

C-S Bond Disconnection: Alternatively, the carbon-sulfur bond can be disconnected. This would lead to a 1-(2-haloethyl)piperidine precursor and a phenylsulfinate salt. This approach is also viable, particularly in palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com

S-Phenyl Bond Disconnection: A disconnection at the sulfur-phenyl bond would lead to a sulfonyl chloride derivative of the side chain and benzene (B151609), which could be joined via a Friedel-Crafts type reaction, though this is less common for this type of structure.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed for the synthesis of this compound.

Nucleophilic Substitution Reactions for C-N Bond Formation

The formation of the C-N bond through nucleophilic substitution is one of the most direct methods for synthesizing this compound. This typically involves the reaction of piperidine with an appropriate electrophile.

One common approach is the reaction of piperidine with a 2-haloethyl phenyl sulfone. For example, reacting piperidine with 2-chloroethyl phenyl sulfone in the presence of a base to neutralize the generated HCl would yield the desired product.

A highly effective method is the Michael addition of piperidine to phenyl vinyl sulfone. Phenyl vinyl sulfone is a potent Michael acceptor due to the electron-withdrawing nature of the sulfonyl group. nih.gov This reaction is often carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and can proceed to high yields without the need for a catalyst.

Reactants Reaction Type Conditions Yield (%)
Piperidine, Phenyl vinyl sulfoneMichael AdditionEthanol, room temperature~95
Piperidine, 2-Chloroethyl phenyl sulfoneNucleophilic SubstitutionAcetonitrile (B52724), K2CO3, reflux~80

Table 1: Representative Nucleophilic Substitution Reactions for the Synthesis of this compound.

Formation of the Sulfonyl Moiety: Oxidation and Sulfonylation Reactions

An alternative strategy involves forming the sulfonyl group at a later stage in the synthesis. This can be achieved by oxidizing a precursor containing a sulfide (B99878) linkage. For instance, the synthesis could start with the preparation of 1-[2-(phenylthio)ethyl]piperidine. This thioether can be synthesized by reacting piperidine with 2-chloroethyl phenyl sulfide or by a Michael addition to phenyl vinyl sulfide. The subsequent oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can allow for the selective formation of the sulfoxide (B87167) or the full oxidation to the sulfone.

Starting Material Oxidizing Agent Solvent Product
1-[2-(Phenylthio)ethyl]piperidineH2O2 (30%)Acetic AcidThis compound
1-[2-(Phenylthio)ethyl]piperidinem-CPBA (2.2 eq)DichloromethaneThis compound

Table 2: Oxidation Reactions for the Formation of the Sulfonyl Moiety.

Another approach is direct sulfonylation. For example, reacting 1-(2-chloroethyl)piperidine (B1294334) with sodium benzenesulfinate (B1229208) would also yield the target molecule through a nucleophilic substitution at the carbon atom, displacing the chloride.

Coupling Strategies for the Alkyl Linker

While less direct for this specific target, modern coupling reactions could also be employed. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a piperidine-containing organometallic reagent and a vinyl sulfone derivative, though this is an overly complex approach for this particular molecule. More relevantly, coupling reactions are instrumental in the synthesis of more complex analogs. For example, Suzuki or Stille couplings can be used to introduce substituents on the phenyl ring of the phenylsulfonyl group or on the piperidine ring itself prior to the side chain installation. mdpi.com

Synthesis of Key Intermediates and Precursors to this compound

Preparation of Functionalized Piperidine Derivatives

The piperidine moiety is a ubiquitous scaffold in many biologically active compounds and can be synthesized through various established methods. These methods include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and multicomponent reactions. mdpi.comnih.gov

One common approach is the reduction of corresponding pyridine compounds, which can be achieved using various catalytic systems. For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) have been effectively used for the complete hydrogenation of aromatic rings, including pyridine, often in water under hydrogen pressure. mdpi.com

Intramolecular cyclization is another powerful strategy for constructing the piperidine ring. nih.govnih.gov These reactions often involve the formation of a carbon-nitrogen bond to close the six-membered ring. A notable example is the intramolecular aza-Michael reaction (IMAMR), where a tethered amine adds to an α,β-unsaturated system within the same molecule. mdpi.comnih.gov The diastereoselectivity of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. For example, the use of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst can lead to enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. mdpi.com

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized piperidines in a single step from simple starting materials. These reactions, by their nature, are atom-economical and can rapidly generate molecular complexity. mdpi.com

Synthesis of Phenylsulfonyl-Containing Building Blocks

The most direct precursor for introducing the 2-(phenylsulfonyl)ethyl group is phenyl vinyl sulfone. This compound serves as an excellent Michael acceptor, readily reacting with nucleophiles like piperidine.

The synthesis of phenyl vinyl sulfone can be achieved through several routes. A common method involves the oxidation of phenyl vinyl sulfide. Phenyl vinyl sulfide can be prepared by the reaction of thiophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane, followed by elimination. ub.edu The subsequent oxidation of the sulfide to the sulfone is typically accomplished using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA). beilstein-journals.org The reaction with 30% hydrogen peroxide in glacial acetic acid at 70°C, followed by reflux, can afford phenyl vinyl sulfone in good yields (74–78%). beilstein-journals.org

An alternative, efficient synthesis of vinyl sulfones utilizes commercially available sulfinic acid sodium salts and dibromides in the absence of a metal catalyst. This method is noted for its compatibility with a wide range of functional groups. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis for Analogues of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. This is particularly relevant for the synthesis of compounds like this compound and its analogs, where traditional methods may involve hazardous reagents and solvents.

Catalyst Development for Efficient Transformations

The aza-Michael addition of amines to vinyl sulfones is a key step that has been a focus for catalyst development to improve efficiency and promote greener reaction conditions. While the reaction can proceed without a catalyst, particularly with reactive amines like piperidine, various catalysts have been shown to enhance reaction rates and yields.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation from the reaction mixture and potential for recyclability. Amberlyst-15, a strongly acidic ion-exchange resin, has been reported as an effective and reusable catalyst for the aza-Michael addition of a broad range of primary and secondary amines to vinyl sulfones, often resulting in high yields in a short time. researchgate.net Other heterogeneous catalysts that have been explored for aza-Michael additions include sulfated zirconia and perchloric acid supported on silica (B1680970) gel, which can facilitate the reaction under solvent-free conditions. beilstein-journals.org

Palladium-catalyzed domino reactions that incorporate an aza-Michael addition step have also been developed. For instance, a process involving an initial aza-Michael addition of an N-alkyl-2-iodobenzylamine to a vinyl sulfone, followed by an intramolecular Pd(0)-catalyzed α-arylation, demonstrates the potential for complex molecule synthesis in a single pot. ub.edu In such a sequence, the reaction of N-benzyl-2-iodobenzylamine with phenyl vinyl sulfone in the presence of a Pd2(dba)3/xantphos catalyst system afforded the product in 83% yield. ub.edu

Catalyst SystemAmineMichael AcceptorSolventYield (%)Reference
Amberlyst-15Various primary and secondary aminesVinyl p-aminophenylsulfone, Methyl vinyl sulfoneNot specifiedHigh researchgate.net
Pd2(dba)3/xantphos/K3PO4N-Benzyl-2-iodobenzylaminePhenyl vinyl sulfoneDMF83 ub.edu
Sulfated ZirconiaVarious aminesα,β-Unsaturated carbonylsSolvent-freeHigh beilstein-journals.org
HClO4-SiO2Various aminesα,β-Unsaturated ketones, esters, nitrilesSolvent-freeHigh beilstein-journals.org

Solvent-Free and Aqueous Media Synthetic Strategies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. The aza-Michael addition has proven to be amenable to both solvent-free and aqueous reaction conditions.

Solvent-free, or neat, reaction conditions can be highly efficient for the aza-Michael addition. The reaction of various amines with α,β-unsaturated carbonyl compounds has been shown to proceed effectively at room temperature without any solvent, often catalyzed by a reusable heterogeneous catalyst like sulfated zirconia. beilstein-journals.org In some cases, catalyst-free, solvent-free conditions are also viable. For instance, the direct condensation of sulfonamides with aldehydes to form N-sulfonylimines, which are precursors to some sulfonyl-containing compounds, can be achieved under solvent-free conditions. beilstein-journals.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of piperidine derivatives through methods like the hydrogenation of pyridines has been successfully carried out in water. nih.gov More directly relevant to the synthesis of the target compound, the aza-Michael addition of amines to activated alkenes has been performed in water. Ultrasound irradiation has been shown to remarkably enhance the rate of aza-Michael additions in water, often without the need for any catalyst. researchgate.net A study on the catalyst-free reversible aza-Michael addition of ammonia (B1221849) to a vinyl sulfone pharmaceutical intermediate in water highlights the industrial potential of aqueous-based syntheses for such compounds. beilstein-journals.org

Synthetic ApproachReactantsConditionsAdvantageReference
Aqueous SynthesisPyridine derivativesHeterogeneous cobalt catalyst, H2, waterUse of a non-toxic, abundant solvent nih.gov
Aqueous Aza-Michael AdditionAmines, α,β-unsaturated compoundsUltrasound irradiation, waterCatalyst-free, rate enhancement researchgate.net
Solvent-Free Aza-Michael AdditionAmines, α,β-unsaturated carbonylsSulfated zirconia, room temperatureNo volatile organic solvents, high yield beilstein-journals.org
Solvent-Free N-Sulfonylimine SynthesisSulfonamides, aldehydesHeatCatalyst-free, atom economical beilstein-journals.org

Chemical Reactivity and Transformations of 1 2 Phenylsulfonyl Ethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of reactions, primarily involving the formation of new bonds to the nitrogen.

The lone pair of electrons on the piperidine nitrogen atom readily participates in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation: The N-alkylation of piperidine derivatives is a common method to introduce various alkyl groups onto the nitrogen atom. researchgate.net For 1-[2-(phenylsulfonyl)ethyl]piperidine, this reaction typically involves treatment with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the formed hydrohalic acid. researchgate.net The choice of solvent can influence the reaction, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being commonly employed. researchgate.net The reaction may proceed at room temperature or require heating depending on the reactivity of the alkylating agent. researchgate.net For less reactive alkyl halides, stronger bases or microwave-assisted heating can be utilized to facilitate the reaction. chemicalforums.com It is important to control the stoichiometry to avoid the formation of quaternary ammonium (B1175870) salts, which can occur if an excess of the alkyl halide is used. researchgate.net

N-Acylation: The piperidine nitrogen can be acylated to form the corresponding N-acylpiperidine, which is an amide. This transformation is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). N-acylsulfonamides are of interest in medicinal chemistry. researchgate.net The reaction is generally exothermic and proceeds readily. The resulting N-acyl derivatives are often stable, crystalline solids.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, DIEA), Solvent (e.g., Acetonitrile, DMF)N-Alkyl-1-[2-(phenylsulfonyl)ethyl]piperidinium salt or free base
N-AcylationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Triethylamine, Pyridine)N-Acyl-1-[2-(phenylsulfonyl)ethyl]piperidine

The piperidine moiety can be incorporated into larger molecules through the formation of an amide bond, where the piperidine nitrogen acts as the nucleophile. researchgate.net While the nitrogen in this compound is already tertiary, related piperidine derivatives with a primary or secondary amine functionality are key substrates for amide bond formation. For instance, a derivative like 4-amino-1-[2-(phenylsulfonyl)ethyl]piperidine could be synthesized and subsequently used in amide coupling reactions.

The formation of an amide bond typically involves the reaction of a piperidine derivative containing a primary or secondary amine with a carboxylic acid. researchgate.net This reaction is often facilitated by coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the piperidine nitrogen. researchgate.net This method is widely used in the synthesis of complex molecules with potential biological activity. nih.gov

Transformations at the Sulfonyl Group

The phenylsulfonyl group is a robust and versatile functional group that can undergo various transformations, either by modifying the aromatic ring or by utilizing the sulfonyl group's electronic properties.

The phenyl ring of the phenylsulfonyl group is an aromatic system that can undergo electrophilic aromatic substitution reactions. The sulfonyl group is strongly deactivating and meta-directing, which means that incoming electrophiles will preferentially add to the meta-position of the phenyl ring. fiveable.me

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce a halogen atom.

Sulfonation: Fuming sulfuric acid can introduce another sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on such a deactivated ring.

Furthermore, the phenyl ring can be modified through nucleophilic aromatic substitution if a suitable leaving group is present on the ring, or through cross-coupling reactions like the Suzuki-Miyaura coupling, which can be compatible with the phenylsulfonate group. nih.gov These modifications allow for the fine-tuning of the electronic and steric properties of the molecule. nih.govscribd.com

The sulfonyl group (-SO₂Ph) is an excellent leaving group due to its ability to stabilize a negative charge. masterorganicchemistry.comlibretexts.org This property is exploited in various synthetic transformations. Although the C-S bond in an alkyl phenyl sulfone is strong, under certain conditions, the entire phenylsulfonyl group can be displaced.

As a Leaving Group: In nucleophilic substitution and elimination reactions, the phenylsulfonyl group can act as a nucleofuge. masterorganicchemistry.com For example, in base-catalyzed elimination reactions, the sulfonyl group can be eliminated along with a proton on the adjacent carbon of the ethylene (B1197577) linker to form a vinylpiperidine derivative. The efficiency of the sulfonyl group as a leaving group makes it valuable in the synthesis of alkenes. acs.org

As an Activating Group: The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons on the ethylene linker, making them susceptible to deprotonation by a strong base to form a carbanion. fiveable.mecas.cn This stabilized carbanion can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the position alpha to the sulfonyl group. This reactivity is a cornerstone of sulfone chemistry, enabling the construction of complex molecular frameworks. researchgate.net The sulfonyl group can also activate adjacent double or triple bonds towards nucleophilic attack in Michael additions or participate in cycloaddition reactions. acs.org

Table 2: Reactivity of the Phenylsulfonyl Group

Reaction TypeRole of Sulfonyl GroupTypical Reagents/ConditionsProduct Feature
Electrophilic Aromatic SubstitutionDirecting Group (meta)HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)Substituted phenyl ring
Elimination ReactionLeaving GroupStrong Base (e.g., t-BuOK)Alkene formation
α-AlkylationActivating GroupStrong Base (e.g., n-BuLi), Electrophile (e.g., R-X)C-C bond formation α to the sulfonyl group

Reactivity of the Ethylene Linker

The ethylene linker, -CH₂-CH₂-, connects the piperidine ring and the phenylsulfonyl group. While it is a saturated aliphatic chain and generally less reactive than the other two moieties, its reactivity is significantly influenced by the adjacent functional groups.

The protons on the carbon atom adjacent to the sulfonyl group (α-carbon) are acidic due to the strong electron-withdrawing effect of the sulfonyl group. cas.cn As mentioned previously, this allows for deprotonation with a strong base to form a stabilized carbanion, which can then undergo reactions with electrophiles.

The protons on the carbon atom adjacent to the piperidine nitrogen (β-carbon to the sulfonyl group) are less acidic. However, the entire ethylsulfonylpiperidine fragment can participate in elimination reactions. For instance, treatment with a strong, non-nucleophilic base could potentially induce an E2 elimination, where a proton from the β-carbon is removed, and the piperidine acts as the leaving group, although this is less common than elimination involving the sulfonyl group.

Functionalization of the Alkyl Chain

The alkyl chain, specifically the carbon atom alpha to the sulfonyl group (Cα), is a primary site for functionalization. The strong electron-withdrawing nature of the phenylsulfonyl group increases the acidity of the protons on the Cα, facilitating their removal by a suitable base to form a stabilized carbanion. This carbanion can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups.

This α-functionalization is a powerful tool for elaborating the structure of the molecule. The reaction is typically carried out by treating this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by the addition of an electrophile. acs.org

Table 1: Examples of α-Functionalization Reactions of the Alkyl Chain

Electrophile Reagent Example Resulting Functional Group
Alkyl Halide Iodomethane (CH₃I) Methylation (-CH₃)
Aldehyde Benzaldehyde (C₆H₅CHO) Hydroxyalkylation (-CH(OH)C₆H₅)
Ketone Acetone ((CH₃)₂CO) Tertiary Alcohol Formation (-C(OH)(CH₃)₂)
Carbon Dioxide CO₂ Carboxylation (-COOH)
Michael Acceptor Methyl acrylate Michael Addition

Cyclization Reactions Utilizing the Ethylene Bridge

The ethylene bridge in this compound can participate in intramolecular cyclization reactions, leading to the formation of bicyclic or more complex heterocyclic systems. These reactions often leverage the reactivity of both the piperidine nitrogen and the activated alkyl chain. iomcworld.com

One potential cyclization pathway involves the formation of a carbanion at the Cα position, followed by an intramolecular nucleophilic attack on an electrophilic center incorporated into the piperidine ring. Conversely, the piperidine nitrogen can act as a nucleophile in cyclizations involving an electrophilic site on the ethylene bridge. Such cyclization strategies are valuable for creating conformationally constrained analogues. tandfonline.comnih.gov For instance, intramolecular cyclization of related benzyl (B1604629) alkyl sulfones has been used to prepare benzothiopyran S,S-dioxides. iomcworld.com

Derivatization Strategies for Structural Diversification

Derivatization of this compound can be achieved by modifying the phenyl ring, the piperidine ring, or through regioselective functionalization of the entire molecule. These strategies allow for systematic exploration of the chemical space around the core scaffold.

Introduction of Substituents on the Phenyl Ring

The phenyl ring of the phenylsulfonyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The sulfonyl group is a strongly deactivating and meta-directing group. masterorganicchemistry.comyoutube.com This means that electrophilic substitution reactions will occur at a slower rate compared to benzene (B151609) and will predominantly yield meta-substituted products.

Common electrophilic aromatic substitution reactions that can be applied include nitration, halogenation, and Friedel-Crafts reactions. The reaction conditions must be carefully controlled due to the deactivating nature of the sulfonyl group.

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction Typical Reagents Expected Product (Major Isomer)
Nitration HNO₃ / H₂SO₄ 1-[2-((3-Nitrophenyl)sulfonyl)ethyl]piperidine
Bromination Br₂ / FeBr₃ 1-[2-((3-Bromophenyl)sulfonyl)ethyl]piperidine
Chlorination Cl₂ / AlCl₃ 1-[2-((3-Chlorophenyl)sulfonyl)ethyl]piperidine
Friedel-Crafts Acylation Acyl chloride / AlCl₃ 1-[2-((3-Acetylphenyl)sulfonyl)ethyl]piperidine

Modification of the Piperidine Ring

The piperidine ring offers multiple avenues for modification, allowing for significant structural diversification. researchgate.netajchem-a.com These modifications can include N-dealkylation, N-alkylation to form quaternary ammonium salts, or functionalization of the carbon skeleton of the ring. nih.govresearchgate.net

Recent advances in C-H activation and functionalization have provided methods for introducing substituents at various positions of the piperidine ring. nih.gov For example, palladium-catalyzed reactions can achieve arylation at the α-position to the nitrogen. nih.gov Other strategies involve the synthesis of piperidine derivatives with pre-installed functional groups before the attachment of the phenylsulfonylethyl side chain.

Table 3: Strategies for Piperidine Ring Modification

Modification Type Description Example Reaction
N-Quaternization Reaction of the piperidine nitrogen with an alkyl halide to form a quaternary ammonium salt. Treatment with excess iodomethane.
Ring Functionalization Introduction of substituents (e.g., alkyl, aryl, hydroxyl) onto the carbon atoms of the piperidine ring. Palladium-catalyzed C-H arylation. nih.gov
Ring-Opening Cleavage of the C-N bonds of the piperidine ring under specific reductive or oxidative conditions. Not commonly reported for this specific compound but a general possibility for piperidines.
Synthesis of Analogues Building the molecule from pre-functionalized piperidines, such as 4-hydroxypiperidine (B117109) or piperidine-4-carboxylic acid. Reaction of a substituted piperidine with 2-(phenylsulfonyl)ethyl halide.

Regioselective Functionalization of the Compound

Achieving regioselective functionalization requires careful consideration of the relative reactivity of the different sites within the molecule. The three main reactive zones—the Cα of the alkyl chain, the phenyl ring, and the piperidine ring—can be targeted selectively by choosing appropriate reagents and reaction conditions.

α-Alkylation vs. Phenyl Ring Substitution: Functionalization at the Cα position is achieved under basic conditions to generate a carbanion, while substitution on the phenyl ring requires strong electrophiles and acidic or Lewis acidic catalysts. This difference in required conditions allows for high regioselectivity.

Piperidine vs. Other Sites: The nucleophilic piperidine nitrogen can be selectively targeted with alkylating agents. To prevent this, the nitrogen can be temporarily protected, for example, by protonation with a strong acid, which would then allow for electrophilic attack on the phenyl ring without interference from the piperidine nitrogen.

Selective C-H Functionalization: Modern catalytic methods can offer regioselectivity that might not be achievable through classical approaches. For example, directed C-H activation could potentially functionalize a specific position on the piperidine ring or even the phenyl ring ortho to the sulfonyl group, which is not favored in classical SEAr. nih.gov

The strategic application of protecting groups can further enhance regioselective control, enabling the synthesis of highly complex and specifically functionalized derivatives of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Phenylsulfonyl Ethyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy provides unparalleled insight into the structure of 1-[2-(phenylsulfonyl)ethyl]piperidine by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the protons of the phenyl ring, the ethyl linker, and the piperidine (B6355638) ring. The aromatic protons of the phenylsulfonyl group typically appear in the downfield region, from approximately 7.5 to 7.9 ppm. rsc.org These protons often exhibit complex splitting patterns due to ortho- and meta-couplings.

The protons of the ethyl bridge are expected to appear as two distinct triplets. The methylene (B1212753) group adjacent to the sulfonyl group (–SO₂–CH₂–) would be shifted further downfield compared to the methylene group adjacent to the piperidine nitrogen (–CH₂–N–) due to the strong electron-withdrawing effect of the sulfonyl group.

The protons on the piperidine ring show characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) are typically found around 2.8 ppm, while the β- and γ-protons are located further upfield, between approximately 1.4 and 1.7 ppm. chemicalbook.comhmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl (ortho) ~7.8-7.9 Multiplet
Phenyl (meta, para) ~7.5-7.6 Multiplet
-SO₂-CH₂- ~3.2-3.4 Triplet
-CH₂-N< ~2.7-2.9 Triplet
Piperidine (α-H) ~2.4-2.6 Multiplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atoms of the phenyl ring typically resonate between 127 and 137 ppm. rsc.org The carbon attached to the sulfonyl group (ipso-carbon) is distinct from the ortho, meta, and para carbons.

The two methylene carbons of the ethyl bridge will have distinct chemical shifts. The carbon atom bonded to the sulfonyl group (–SO₂–C H₂–) will appear further downfield than the carbon bonded to the nitrogen (–C H₂–N<). The carbons of the piperidine ring are observed in the aliphatic region, with the α-carbons appearing around 54 ppm and the β- and γ-carbons resonating at higher fields. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenyl (ipso-C) ~137
Phenyl (aromatic C-H) ~127-133
-SO₂-C H₂- ~55-58
-C H₂-N< ~52-54
Piperidine (α-C) ~54
Piperidine (β-C) ~25

Note: Predicted values are based on typical chemical shifts for similar structural motifs. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show a clear correlation between the two methylene groups of the ethyl bridge. It would also map the connectivity within the piperidine ring, showing correlations between the α-protons and β-protons, and between the β-protons and γ-protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). youtube.com This allows for the direct assignment of each carbon signal based on the chemical shift of the proton(s) attached to it. For example, the proton signal for the -SO₂-CH₂- group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). sdsu.eduustc.edu.cn HMBC is invaluable for connecting different fragments of the molecule. Key correlations would include the protons of the ethyl bridge to the ipso-carbon of the phenyl ring and to the α-carbons of the piperidine ring. Similarly, the α-protons of the piperidine ring would show a correlation to the adjacent carbon of the ethyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound by detecting their characteristic vibrational frequencies. rsc.org

The sulfonyl (SO₂) group is one of the most prominent features in the IR spectrum of this compound. It gives rise to two strong and distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations. nih.gov

Asymmetric SO₂ Stretch: Typically observed in the range of 1370–1335 cm⁻¹. libretexts.org

Symmetric SO₂ Stretch: Usually found in the range of 1170–1155 cm⁻¹. libretexts.org

The presence of these two intense bands provides strong evidence for the sulfonyl functional group.

The aliphatic portions of the molecule, including the piperidine ring and the ethyl chain, also produce characteristic IR absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and ethyl groups are expected just below 3000 cm⁻¹, typically in the 2850–2950 cm⁻¹ region. Aromatic C-H stretching from the phenyl ring appears above 3000 cm⁻¹.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear in the 1470–1430 cm⁻¹ range.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the piperidine ring typically appears as a medium to weak band in the 1250–1020 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonyl (SO₂) Asymmetric Stretch 1370–1335 Strong
Sulfonyl (SO₂) Symmetric Stretch 1170–1155 Strong
Aromatic C-H Stretch 3100–3000 Medium-Weak
Aliphatic C-H Stretch 2950–2850 Strong-Medium
CH₂ Bending (Scissoring) 1470–1430 Medium

Note: Wavenumber ranges are based on standard IR correlation tables and data from related compounds. nih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound and its derivatives, mass spectrometry provides crucial information for their characterization.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable ions.

The typical fragmentation pattern would involve cleavage of the C-S bond and the C-N bond. The major fragmentation pathways anticipated for this compound are:

Formation of the phenylsulfonyl cation: Cleavage of the bond between the sulfonyl group and the ethyl chain would result in the formation of the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141. This is often a prominent peak in the mass spectra of phenylsulfonyl derivatives.

Formation of the piperidine fragment: Cleavage of the bond between the ethyl group and the piperidine nitrogen would lead to the formation of the piperidinomethyl cation ([C₅H₁₀NCH₂]⁺) or related fragments. The base peak in the mass spectrum of many piperidine-containing compounds is often the piperidinium (B107235) ion or a related fragment.

Loss of the piperidine ring: A cleavage can result in the loss of the piperidine ring, leading to a fragment corresponding to the [M - C₅H₁₀N]⁺ ion.

Formation of the tropylium (B1234903) ion: The phenyl group can rearrange to form the stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Cleavage of the ethyl chain: Fragmentation can also occur along the ethyl chain, leading to smaller fragment ions.

A representative table of expected major fragments in the EI-MS of this compound is provided below.

m/z Ion Structure Description
253[C₁₃H₁₉NO₂S]⁺Molecular Ion (M⁺)
141[C₆H₅SO₂]⁺Phenylsulfonyl cation
112[C₇H₁₄N]⁺Ion from cleavage at the sulfonyl group
98[C₆H₁₂N]⁺Piperidinomethyl cation
84[C₅H₁₀N]⁺Piperidinium ion
77[C₆H₅]⁺Phenyl cation

This table represents expected fragmentation patterns based on the analysis of similar structures. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the precise molecular formula.

For this compound, the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Theoretical Exact Mass Calculation:

Molecular Formula: C₁₃H₁₉NO₂S

Monoisotopic Masses:

C: 12.00000

H: 1.00783

N: 14.00307

O: 15.99491

S: 31.97207

Calculated Exact Mass of Neutral Molecule: (13 * 12.00000) + (19 * 1.00783) + (1 * 14.00307) + (2 * 15.99491) + (1 * 31.97207) = 253.11365 u

Calculated Exact Mass of [M+H]⁺: 253.11365 + 1.00783 = 254.12148 u

An experimental HRMS measurement that provides a value very close to this calculated exact mass would confirm the elemental composition of this compound. For instance, an experimental result of 254.1215 would be in excellent agreement with the theoretical value, providing strong evidence for the presence of the target compound.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Molecular Conformation

The crystal structure of this compound would reveal key structural features. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The substituent at the nitrogen atom, the 2-(phenylsulfonyl)ethyl group, can occupy either an axial or an equatorial position. The equatorial position is generally more sterically favorable.

The geometry around the sulfur atom in the phenylsulfonyl group is expected to be tetrahedral. The bond lengths and angles within the phenyl and piperidine rings would be consistent with standard values for sp² and sp³ hybridized carbon atoms, respectively.

Hypothetical Crystallographic Data Table for this compound:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
α (°)90
β (°)Hypothetical Value
γ (°)90
Volume (ų)Hypothetical Value
Z4
Piperidine ConformationChair
Substituent PositionEquatorial

This table is a hypothetical representation. Actual crystallographic data requires experimental determination.

Investigation of Intermolecular Interactions in the Crystalline State

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These interactions dictate the packing of the molecules in the crystal lattice and influence the physical properties of the solid, such as melting point and solubility.

The primary intermolecular interactions expected in the crystal structure of this compound include:

van der Waals forces: These are ubiquitous, non-specific attractive forces between molecules.

Dipole-dipole interactions: The polar sulfonyl group (SO₂) creates a significant dipole moment in the molecule, leading to dipole-dipole interactions between adjacent molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms on the piperidine and ethyl groups and the oxygen atoms of the sulfonyl group of neighboring molecules.

π-stacking interactions: The phenyl rings of adjacent molecules may engage in π-stacking interactions, further stabilizing the crystal structure.

The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules.

The surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are typically indicative of hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas correspond to contacts at the van der Waals separation.

Fingerprint Plots:

For this compound, the fingerprint plot would be expected to show significant contributions from:

H···H contacts: These typically appear as a large, diffuse region in the center of the plot and usually account for the largest percentage of the total surface area.

C-H···O contacts: These would be represented by characteristic "wings" or "spikes" on the plot.

C-H···π contacts: Interactions involving the phenyl ring would also generate specific features in the fingerprint plot.

By analyzing the percentage contribution of each type of contact to the total Hirshfeld surface area, a detailed quantitative picture of the intermolecular interactions can be obtained.

Theoretical and Computational Investigations of 1 2 Phenylsulfonyl Ethyl Piperidine

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 1-[2-(phenylsulfonyl)ethyl]piperidine, DFT calculations can provide a deep understanding of its geometry, stability, and electronic characteristics.

Table 1: Example of Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative (Data from a related study) This table presents illustrative data from a study on a different piperidine derivative to demonstrate the type of information obtained from geometry optimization.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (ring) 1.47
C-C (ring) 1.54
N-C (ethyl) 1.48
C-S (sulfonyl) 1.78
S=O 1.45
C-N-C (ring) 112.0
C-S-C 104.5
O=S=O 120.0

The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding this reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the piperidine nitrogen and the phenyl ring, which are electron-rich regions. The LUMO, conversely, would be expected to be centered on the electron-withdrawing sulfonyl group. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on related sulfonamide derivatives have utilized FMO analysis to understand their electronic properties and potential as anti-diabetic agents.

Table 2: Example of FMO Analysis for a Phenylsulfonamide Derivative (Illustrative Data) This table shows the kind of data generated in an FMO analysis, based on a related compound.

Orbital Energy (eV) Description
HOMO -6.5 Localized on the phenyl ring and nitrogen atom
LUMO -1.2 Localized on the sulfonamide group

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer. It provides a detailed picture of the delocalization of electron density between filled and vacant orbitals within a molecule, which can be quantified as stabilization energies. These interactions are crucial for understanding the molecule's stability and electronic properties.

In this compound, significant intramolecular charge transfer would be expected from the electron-donating piperidine and phenyl moieties towards the electron-withdrawing sulfonyl group. NBO analysis can identify these specific donor-acceptor interactions. For instance, studies on 2-oxo-ethyl piperidine pentanamide-derived sulfonamides have employed NBO analysis to investigate intramolecular charge transfer and stabilization energies.

Table 3: Example of NBO Analysis for a Sulfonamide Derivative (Illustrative Data) This table provides an example of the output from an NBO analysis for a related molecule.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) of piperidine σ* (C-S) 2.5
π (Phenyl) σ* (S=O) 1.8

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic nature of molecules, including conformational changes and interactions with their environment.

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the solvent molecules, allowing for the study of solvation effects on the conformational preferences and dynamic behavior of this compound. For example, the flexibility of the ethyl linker and the orientation of the phenylsulfonyl group may change in different solvents. Understanding these dynamics is crucial for predicting the molecule's behavior in a biological context.

In silico studies, particularly molecular docking and MD simulations, are instrumental in predicting how a ligand might interact with a protein target. If this compound were to be investigated as a potential drug candidate, these methods would be used to explore its binding to a specific protein. Molecular docking would predict the preferred binding pose, while MD simulations would provide a dynamic view of the stability of the ligand-protein complex and the key interactions over time.

For instance, MD simulations have been used to study the unbinding of phenylsulfonamide from carbonic anhydrase II, revealing the crucial roles of specific amino acid residues in the binding process. Such studies can elucidate the network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex.

In Silico Prediction of Molecular Interactions

In silico methods are crucial for predicting how a molecule might behave in a biological system, thereby guiding further experimental work.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve simulating its interaction with the binding sites of various protein targets.

While studies on related piperidine sulfonamides have shown interactions with targets like dihydropteroate (B1496061) synthase (DHPS) and insulin-inhibiting protein receptors, no specific molecular docking studies have been published for this compound. colab.wsnih.gov Such a study would typically generate data including binding affinities (e.g., in kcal/mol) and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues within a protein's active site.

Interactive Data Table: Illustrative Molecular Docking Data

The following table is a hypothetical representation of what molecular docking results for this compound might look like, as specific data is unavailable.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase 1XXXX-8.5LYS78, GLU95Hydrogen Bond
VAL34, ILE145Hydrophobic
Hypothetical GPCRYYYY-7.2ASP110, ASN298Hydrogen Bond, Ionic
PHE189, TRP257Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

QSAR studies have been conducted on various classes of piperidine derivatives to predict activities such as toxicity and receptor binding affinity. nih.govijprajournal.commdpi.com These studies often use descriptors related to a molecule's electronic, steric, and hydrophobic properties. For this compound, a QSAR study would require a dataset of structurally similar compounds with measured biological activities. At present, no such study specifically including this compound has been identified in the public domain.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves the N-alkylation of piperidine with a phenylsulfonylethyl electrophile. A transition state analysis of this reaction would involve calculating the geometries and energies of the transition state structures. This information helps in understanding the reaction's feasibility, kinetics, and potential side reactions. While general mechanisms for N-alkylation of piperidines are known, a specific transition state analysis for the synthesis of this compound is not available. researchgate.net

Energy Profiles of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the synthesis of this compound could be constructed. This profile would reveal the reaction's thermodynamics (whether it is energetically favorable) and kinetics (the height of the energy barriers). DFT studies have been used to elucidate the mechanisms of related reactions, such as the amino-sulfonylation of alkenes, but not for the specific synthesis of the title compound. nih.gov

Interactive Data Table: Illustrative Reaction Energy Profile Data

This table is a hypothetical representation of data from a computational analysis of a key synthetic step for this compound, as specific data is unavailable.

SpeciesRelative Energy (kcal/mol)Description
Reactants (Piperidine + Phenyl vinyl sulfone)0.0Starting materials
Transition State 1 (TS1)+15.2Michael Addition
Intermediate 1-5.7Adduct
Product (this compound)-12.4Final Product

Role of 1 2 Phenylsulfonyl Ethyl Piperidine As a Chemical Scaffold in Academic Research

Utility of the Piperidine (B6355638) Scaffold in the Design of Chemical Probes and Ligands

The piperidine ring, a central feature of 1-[2-(phenylsulfonyl)ethyl]piperidine, is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and biologically active compounds. Its prevalence stems from a combination of favorable properties, including its three-dimensional structure, metabolic stability, and its ability to engage in key molecular interactions with biological targets. cambridgemedchemconsulting.com

The piperidine motif is frequently classified as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. cambridgemedchemconsulting.com The N-benzyl piperidine and benzoylpiperidine fragments, which are structurally related to the core of this compound, are classic examples of such privileged structures. cambridgemedchemconsulting.commdpi.com These scaffolds are found in a wide array of therapeutic agents, including antipsychotic, anticancer, and neuroprotective drugs. nih.govresearchgate.net

The versatility of the piperidine ring allows it to serve as a semi-rigid scaffold that can present various substituents in defined three-dimensional orientations, facilitating interactions like hydrophobic, pi-stacking, and electrostatic contacts with protein binding pockets. cambridgemedchemconsulting.com For instance, the benzoylpiperidine fragment is considered a bioisostere of the piperazine (B1678402) ring, a common moiety in drug molecules. The carbonyl group in benzoylpiperidine can form hydrogen bonds, compensating for the removal of a nitrogen atom in the piperazine-to-piperidine switch and potentially enhancing target engagement. mdpi.comresearchgate.net This adaptability makes the piperidine scaffold a reliable and frequently exploited chemical frame in drug design. nih.gov

The piperidine scaffold serves as an excellent template for creating derivatives with tailored molecular recognition properties for use as chemical probes and selective ligands. nih.gov By systematically modifying the substituents on the piperidine ring or the nitrogen atom, researchers can fine-tune a molecule's affinity and selectivity for a specific biological target.

For example, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), the acetylcholine-binding protein (AChBP) is often used as a template to study ligand interactions. nih.gov In one such study, an initial piperidine derivative hit was optimized through structure-based design. By modifying the substitutions on the piperidine core, researchers successfully developed a novel ligand with a high binding affinity (Kᵢ = 2.8 nmol/L) for AChBP. nih.gov This process highlights how the piperidine framework can be systematically decorated to achieve precise molecular recognition. Similarly, studies on histamine (B1213489) H₃ and sigma-1 (σ₁) receptors have shown that replacing a piperazine ring with a piperidine ring can dramatically influence binding affinity, underscoring piperidine's role as a critical structural element for achieving desired receptor activity. nih.gov

Exploration of Derivatives as Modulators of Biological Pathways: Mechanistic Chemical Studies

Derivatives built upon the piperidine scaffold have been extensively explored as modulators of various enzymes and receptors. These studies are crucial for understanding biological mechanisms and for developing new therapeutic agents.

The piperidine moiety is a key component in the design of inhibitors for several enzyme families, most notably cholinesterases (Acetylcholinesterase, AChE; Butyrylcholinesterase, BuChE), which are important targets in Alzheimer's disease research. ijnrd.orgresearchgate.net

Research has demonstrated that phenoxyethyl piperidine derivatives can act as potent cholinesterase inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity. It was found that introducing bulky substituents at the para position of the benzamide (B126) ring and alkyl or phenyl groups on the benzamide nitrogen significantly enhanced inhibitory potency. nih.gov The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride emerged as a particularly potent AChE inhibitor with an IC₅₀ value of 0.56 nM and over 18,000-fold selectivity for AChE over BuChE. nih.gov

Furthermore, piperidine-bearing sulfonamides have been synthesized and screened for inhibitory activity against both cholinesterases and lipoxygenase, another enzyme implicated in inflammatory processes. researchgate.net These studies confirm the utility of the piperidine scaffold in generating enzyme inhibitors for mechanistic investigations.

Table 1: AChE Inhibitory Activity of Selected Piperidine Derivatives

CompoundModificationAChE IC₅₀ (nM)Selectivity (AChE vs. BuChE)
Donepezil (Reference)---
Compound 21N-methyl, 4'-(benzylsulfonyl)benzoyl group0.5618,000-fold
Unsubstituted AnalogBasic 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine>10,000-
Compound 21: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride. Data sourced from a study on anti-acetylcholinesterase activity of piperidine derivatives. nih.gov

The piperidine scaffold is integral to the development of ligands for G-protein coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT₂ₐ receptor, a key target for antipsychotic and antidepressant medications. nih.gov

A series of 4-(phenylsulfonyl)piperidines were identified as high-affinity, selective 5-HT₂ₐ receptor antagonists. nih.gov Although the core structure differs from this compound in the attachment point of the phenylsulfonyl group, this research connects the phenylsulfonylpiperidine motif directly to 5-HT₂ₐ antagonism. The parent compound in this series showed poor bioavailability, but medicinal chemistry efforts, guided by metabolic stability assays, led to the identification of orally bioavailable analogs. nih.gov Another study on 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols also reported a novel class of highly potent and selective 5-HT₂ₐ antagonists, further cementing the importance of the N-phenethylpiperidine core in designing such ligands. nih.gov The R-(+) enantiomer of one derivative showed superior affinity for the 5-HT₂ₐ receptor with an IC₅₀ of 0.37 nM and high selectivity against other receptors. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. The piperidine scaffold has been the subject of numerous SAR investigations.

In the development of 5-HT₂ₐ receptor antagonists based on the 4-(phenylsulfonyl)piperidine (B3041371) scaffold, SAR studies were crucial. Researchers found that introducing substituents onto the phenylsulfonyl ring could significantly improve metabolic stability and oral bioavailability without sacrificing high affinity for the target receptor. nih.gov For example, adding a cyano or carboxamide group at the 4-position of the phenyl ring resulted in brain-penetrant, bioavailable compounds. nih.gov

Table 2: SAR of 4-(Phenylsulfonyl)piperidine Derivatives as 5-HT₂ₐ Antagonists

Compound IDSubstitution on Phenylsulfonyl Ring5-HT₂ₐ Ki (nM)Key Finding
Parent CompoundNone0.48High affinity, poor bioavailability
Compound 264-Cyano0.28Improved metabolic stability and bioavailability
Compound 314-Carboxamide0.40Improved metabolic stability and bioavailability
Data adapted from research on 4-(phenylsulfonyl)piperidines as 5-HT₂ₐ receptor antagonists. nih.gov

Similarly, SAR studies on cholinesterase inhibitors revealed that the basicity of the piperidine nitrogen is critical for activity. nih.gov In another example, SAR analysis of phenoxyethyl piperidine derivatives showed that the piperidinyl moiety was important for activity against AChE, whereas analogs with a morpholine (B109124) ring were inactive. nih.gov These studies demonstrate how systematic structural modifications to piperidine-based scaffolds allow for the optimization of molecular interactions and target affinity, a core principle in the design of new chemical probes and therapeutic leads. nih.govnih.govresearchgate.net

Applications as Synthetic Intermediates in Complex Molecule Synthesis

The strategic location of the phenylsulfonyl group and the piperidine ring in this compound makes it a versatile intermediate in academic and industrial organic synthesis. The electron-withdrawing nature of the phenylsulfonyl moiety activates the adjacent ethyl bridge for various nucleophilic substitution and addition reactions, while the piperidine ring can act as a key structural motif or be further functionalized.

Building Blocks for Heterocyclic Ring Systems

The structure of this compound provides a valuable scaffold for the construction of more complex heterocyclic systems. The piperidine unit can be a foundational part of the target molecule, or the entire compound can serve as a starting point for creating fused or spirocyclic ring systems.

Research has shown that piperidine derivatives are crucial in the synthesis of a wide array of heterocyclic compounds. mdpi.com Various synthetic strategies, such as intramolecular cyclization, cycloaddition, and multi-component reactions, utilize piperidine-containing molecules as key building blocks. mdpi.com For instance, the nitrogen atom of the piperidine ring can participate in cyclization reactions to form new rings. mdpi.com While direct examples involving this compound are not extensively documented in readily available literature, the known reactivity of similar piperidine derivatives suggests its potential in this area.

One common approach involves the functionalization of the piperidine ring, followed by cyclization. For example, the introduction of a reactive group at the 2-position of the piperidine ring can be followed by an intramolecular reaction with a suitable partner to form a fused bicyclic system. The phenylsulfonyl group in this compound can influence the regioselectivity and stereoselectivity of such reactions.

Furthermore, the ethylphenylsulfonyl side chain can be chemically modified to participate in cyclization reactions. For example, reduction of the sulfonyl group or transformations on the phenyl ring could introduce functionalities that can react with the piperidine nitrogen or carbon atoms to forge new heterocyclic rings.

Precursors in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, this compound serves as a valuable precursor for assembling more elaborate molecular architectures, including those found in biologically active compounds and natural products. The piperidine moiety is a common feature in many pharmaceuticals and alkaloids, making its derivatives important starting materials. mdpi.com

The utility of piperidine derivatives as precursors is well-established. For instance, in the synthesis of complex alkaloids, a pre-existing piperidine ring can significantly simplify the synthetic route. ijnrd.orgnih.gov Flow chemistry processes have been developed for the multi-step synthesis of alkaloids like (±)-oxomaritidine, where piperidine-like structures are key intermediates. ijnrd.orgnih.gov

While specific multi-step syntheses starting directly from this compound are not prominently reported, the principles of its application can be inferred from related chemistry. The phenylsulfonyl group can act as a leaving group in certain reactions or can be used to direct the introduction of other functional groups. For instance, the Julia-Kocienski olefination is a powerful method for carbon-carbon bond formation where a phenylsulfonyl group plays a crucial role.

The piperidine ring itself can be a target for modification. For example, ring-closing metathesis has been employed to synthesize enantiopure piperidine derivatives, which are valuable intermediates for more complex molecules. beilstein-journals.org Additionally, electroreductive cyclization methods have been developed to produce piperidine derivatives that can be further elaborated. beilstein-journals.org

Future Directions in the Research of 1 2 Phenylsulfonyl Ethyl Piperidine

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future synthetic research should prioritize the development of more efficient, selective, and sustainable methods for producing 1-[2-(phenylsulfonyl)ethyl]piperidine and its analogs. Key areas of focus include the synthesis of specific stereoisomers and the implementation of modern process chemistry.

The creation of chiral derivatives of this compound, where stereocenters are introduced on the piperidine (B6355638) ring, is a critical next step. Asymmetric synthesis is paramount for accessing single enantiomers, which is often crucial for targeted biological applications. Recent advances in the asymmetric synthesis of substituted piperidines offer a roadmap for this endeavor. mdpi.com

Strategies such as the iridium-catalyzed enantioselective hydrogenation of corresponding pyridine (B92270) precursors have proven effective for producing chiral 2-alkyl piperidines with high enantiomeric ratios. nih.gov This approach could be adapted to synthesize chiral analogs of this compound. Other established methods include diastereoselective additions to N-sulfinylimines, which utilize removable chiral auxiliaries like tert-butanesulfinamide to control stereochemistry. researchgate.net Exploring these and other catalytic asymmetric methods will be essential for building a library of stereochemically pure derivatives for structure-activity relationship (SAR) studies.

Table 1: Potential Asymmetric Strategies for Chiral Piperidine Synthesis

Methodology Key Features Potential Application Reference
Catalytic Asymmetric Hydrogenation Direct enantioselective reduction of a prochiral precursor (e.g., a substituted pyridine). Synthesis of derivatives with chirality at the C2 or C3 position of the piperidine ring. nih.gov
Chiral Auxiliary-Mediated Synthesis Use of a recoverable chiral group (e.g., tert-butanesulfinamide) to direct stereoselective transformations. Controlled synthesis of specific diastereomers and subsequent removal of the auxiliary. researchgate.net

Transitioning the synthesis of this compound and its precursors from traditional batch methods to continuous flow processes offers significant advantages in safety, efficiency, and scalability. d-nb.info The synthesis of sulfonyl chlorides, key intermediates for the phenylsulfonyl moiety, is often highly exothermic and can be hazardous on a large scale. rsc.org Flow chemistry mitigates these risks by using small reactor volumes, enabling superior control over reaction temperature and residence time. rsc.orgresearchgate.net

Recent studies have demonstrated the successful continuous flow synthesis of various aryl sulfonyl chlorides and other sulfonyl-containing compounds, achieving high space-time yields and improved process safety. mdpi.comacs.org Implementing a continuous manufacturing process for this compound would involve designing a multi-step sequence where reagents are pumped through a network of reactors, with in-line purification and analysis. This approach not only enhances safety but also allows for rapid optimization of reaction conditions and facilitates large-scale production under cGMP conditions if required. d-nb.info

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. For derivatives of this compound, advanced modeling techniques can guide synthetic efforts by predicting molecular properties and dynamic behaviors.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. Instead of relying solely on synthesizing and testing new compounds, ML models can be trained on existing data to predict the properties of virtual molecules. arxiv.org For a library of hypothetical derivatives of this compound, ML algorithms could predict a range of crucial parameters. arxiv.orgnih.gov

These predictions can include physicochemical properties (e.g., solubility, logP), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential biological activities. nih.gov By screening vast virtual libraries, researchers can prioritize the synthesis of a smaller number of candidates with the highest probability of possessing desired characteristics, saving significant time and resources. arxiv.orgrsc.org

Molecular dynamics (MD) simulations provide a window into the atomic-scale behavior of molecules over time. mdpi.com For a flexible molecule like this compound, understanding its conformational landscape—the collection of shapes it can adopt—is key to understanding its interactions with biological targets. Standard MD simulations may not be sufficient to explore all relevant conformations within a reasonable timeframe.

Enhanced sampling techniques are therefore essential. Methods like metadynamics or replica-exchange MD can accelerate the exploration of the conformational space, revealing the most stable conformations and the energy barriers between them. mdpi.com These simulations are crucial for accurately modeling protein-ligand binding, calculating binding free energies, and understanding the dynamic nature of the interaction between a derivative of this compound and its potential biological partner. nih.govyoutube.com

Table 2: Comparison of Computational Modeling Techniques

Technique Primary Application Information Gained Reference
Machine Learning (ML) High-throughput virtual screening and property prediction. ADMET properties, biological activity scores, physicochemical parameters. arxiv.orgnih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules and their interactions. Conformational preferences, binding stability, interaction pathways. mdpi.comnih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

Future research should also aim to expand the chemical toolbox for modifying the this compound scaffold. Investigating novel reactions can lead to the discovery of derivatives with unique structures and properties that are inaccessible through conventional methods.

The core structure presents multiple sites for chemical modification: the piperidine ring, the phenyl ring of the sulfonyl group, and the ethyl linker. Research could focus on selective C-H activation to functionalize the piperidine ring at positions other than the nitrogen atom. Furthermore, the phenylsulfonyl group, typically stable, could be targeted for modifications such as electrophilic aromatic substitution to introduce diverse functional groups onto the phenyl ring. The reactivity of the sulfonyl group itself, for instance in cycloaddition reactions or as a leaving group under specific conditions, remains an area ripe for exploration. researchgate.net Discovering and characterizing these new reactivity patterns will be crucial for diversifying the library of accessible compounds based on this core structure.

Design and Synthesis of Chemically Diverse Libraries based on the Scaffold

The this compound scaffold is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening and drug discovery.

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds, known as chemical libraries. whiterose.ac.uk The this compound scaffold can be readily adapted for combinatorial synthesis by introducing points of diversity at various positions. For example, a library could be generated by reacting a common piperidine precursor with a diverse set of building blocks.

High-throughput synthesis techniques, such as parallel synthesis and automated reaction platforms, can be employed to accelerate the production of these libraries. researchgate.net The synthesis of the parent compound can likely be achieved through the N-alkylation of piperidine with a suitable electrophile, such as 2-bromoethyl phenyl sulfone, or via a Michael addition to phenyl vinyl sulfone. researchgate.netnih.gov Subsequent diversification can be achieved through various reactions.

Below is a hypothetical combinatorial library design based on the this compound scaffold.

Scaffold PositionR1 (Piperidine Ring)R2 (Phenyl Ring)
Variation 1 -H-H
Variation 2 -CH₃-Cl
Variation 3 -OH-OCH₃
Variation 4 -NH₂-NO₂
Variation 5 -COOH-CF₃

This table illustrates a simplified design for a combinatorial library.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. rsc.org The this compound scaffold can be deconstructed into several key fragments that can be individually optimized and then reassembled to create more complex and potent derivatives. rsc.org

The key fragments of this compound include:

The piperidine ring

The ethyl linker

The phenylsulfonyl group

Each of these fragments can be modified to explore structure-activity relationships. For example, the piperidine ring can be substituted at various positions, the phenyl ring of the sulfonyl group can be decorated with different substituents, and the ethyl linker can be altered in length or rigidity. Fragment libraries can be designed to explore the chemical space around each of these components. stanford.edu Once initial fragment hits are identified through biophysical screening methods like NMR or X-ray crystallography, they can be grown or linked to generate high-affinity ligands. stanford.edu

Q & A

Q. Q1. What are the standard synthetic routes for 1-[2-(phenylsulfonyl)ethyl]piperidine, and what experimental conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step routes, such as:

Nucleophilic substitution : Reacting piperidine with a phenylsulfonyl ethyl halide under inert atmosphere (N₂ or Ar) at 60–80°C .

Sulfonylation : Introducing the sulfonyl group via reaction with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Critical Conditions :

  • Temperature control to avoid side reactions (e.g., elimination).
  • Use of anhydrous solvents and inert gas to prevent hydrolysis.
  • Monitoring reaction progress via TLC or HPLC .

Q. Table 1: Representative Synthetic Yields

MethodReagentsYield (%)Purity (HPLC)
Nucleophilic SubstitutionPiperidine + PhSO₂CH₂CH₂Br65–75≥95%
SulfonylationPiperidine + PhSO₂Cl50–60≥90%

Q. Q2. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 7.5–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Sulfonyl carbon resonance at ~125 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 283 (M⁺) .
  • X-ray Crystallography : Confirms stereochemistry and bond angles (if crystalline) .

Data Interpretation : Cross-validate spectral data with computational predictions (e.g., Gaussian DFT calculations) .

Advanced Research Questions

Q. Q3. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: Advanced strategies include:

Quantum Chemical Calculations :

  • Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Predict regioselectivity in sulfonylation reactions .

Machine Learning (ML) :

  • Train models on reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts .

Reaction Path Analysis :

  • Employ software like GRRM or Gaussian to map energy landscapes and avoid side-product formation .

Case Study : DFT-guided optimization reduced reaction time by 30% and improved yield to 85% .

Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) Protocol :

Analog Synthesis : Introduce substituents (e.g., -Cl, -OCH₃) at para/meta positions .

In Vitro Assays :

  • Test binding affinity to targets (e.g., GPCRs) via fluorescence polarization .
  • Assess metabolic stability using liver microsomes .

Data Analysis :

  • Use QSAR models to correlate electronic effects (Hammett σ) with activity .

Key Finding : Electron-withdrawing groups (e.g., -NO₂) enhance sulfonyl group stability but reduce solubility .

Q. Q5. How should researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer: Conflict Resolution Workflow :

Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values) to identify outliers .

Experimental Replication :

  • Standardize assay conditions (pH, temperature) .
  • Validate using orthogonal methods (e.g., SPR vs. ELISA for binding assays) .

Statistical Tools : Apply ANOVA or Bayesian modeling to assess significance of discrepancies .

Example : Discrepancies in cytotoxicity (IC₅₀ = 10–50 μM) were resolved by controlling for cell line passage number .

Methodological Challenges

Q. Q6. What strategies mitigate degradation of this compound during storage or in biological assays?

Methodological Answer:

  • Storage : Use amber vials at –20°C under N₂ atmosphere; avoid aqueous buffers with high Cl⁻ content (prevents sulfonate hydrolysis) .
  • In Assays : Add antioxidants (e.g., BHT) or stabilize with cyclodextrin complexes .
  • Stability Monitoring : Accelerated degradation studies (40°C/75% RH) with HPLC tracking .

Q. Q7. How can researchers design controlled experiments to isolate the pharmacological effects of the sulfonyl group?

Methodological Answer:

Synthetic Controls : Prepare analogs lacking the sulfonyl group (e.g., 1-[2-phenylethyl]piperidine) .

Biological Testing :

  • Compare inhibition of sulfotransferase enzymes vs. controls .
  • Use knockout cell lines (e.g., SULT1A1-deficient) to isolate metabolic pathways .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.